molecular formula C9H8BrClO2 B2930155 3-(3-Bromo-2-chlorophenyl)propanoic acid CAS No. 1261816-05-0

3-(3-Bromo-2-chlorophenyl)propanoic acid

Cat. No.: B2930155
CAS No.: 1261816-05-0
M. Wt: 263.52
InChI Key: JVZWQWZPVGALCL-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and chlorine atoms

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . Therefore, it’s important to handle it with care, using appropriate personal protective equipment, including gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-chlorophenyl)propanoic acid typically involves the bromination and chlorination of phenylpropanoic acid derivatives. One common method includes the bromination of 3-chlorophenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation and reduction can lead to the formation of different carboxylic acid derivatives.

Scientific Research Applications

3-(3-Bromo-2-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropanoic acid: A simpler derivative with only a bromine atom on the propanoic acid.

    3-Chloropropanoic acid: Another simpler derivative with only a chlorine atom on the propanoic acid.

    3-Bromo-2-(bromomethyl)propanoic acid: A compound with two bromine atoms, one on the phenyl ring and one on the propanoic acid chain.

Uniqueness

3-(3-Bromo-2-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution provides distinct chemical properties and reactivity compared to its simpler analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZWQWZPVGALCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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